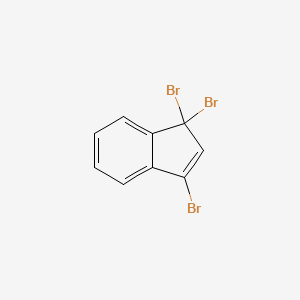
1,1,3-Tribromoindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Tribromoindene is an organobromine compound with the molecular formula C9H5Br3 It is a derivative of indene, where three bromine atoms are substituted at the 1 and 3 positions of the indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromoindene can be synthesized through the bromination of indene. One common method involves the use of molecular bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Tribromoindene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of this compound can lead to the formation of indene or partially brominated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of substituted indenes with various functional groups.
Oxidation: Formation of bromoindenones or bromoindene ketones.
Reduction: Formation of indene or partially brominated indenes.
Wissenschaftliche Forschungsanwendungen
1,1,3-Tribromoindene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1,3-tribromoindene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interaction with biological molecules. The exact molecular pathways and targets depend on the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tribromoindene: Another brominated derivative of indene with bromine atoms at different positions.
1,1,2-Tribromoindene: Similar structure but with bromine atoms at the 1 and 2 positions.
1,1,3-Tribromo-2-methylindene: A methyl-substituted derivative of 1,1,3-tribromoindene.
Uniqueness: this compound is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to other brominated indenes. This uniqueness makes it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
19660-79-8 |
|---|---|
Molekularformel |
C9H5Br3 |
Molekulargewicht |
352.85 g/mol |
IUPAC-Name |
1,1,3-tribromoindene |
InChI |
InChI=1S/C9H5Br3/c10-8-5-9(11,12)7-4-2-1-3-6(7)8/h1-5H |
InChI-Schlüssel |
OLZHNYQKUIKYTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC2(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


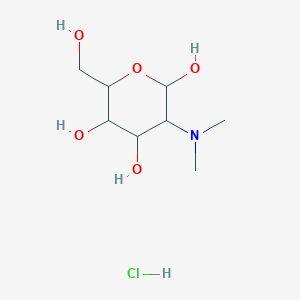
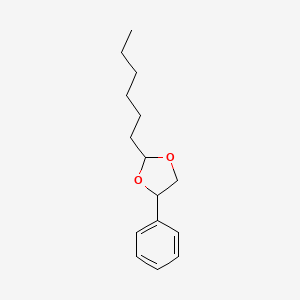

![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
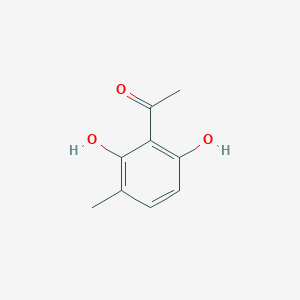

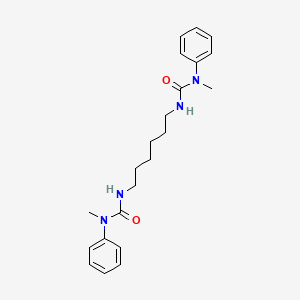
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
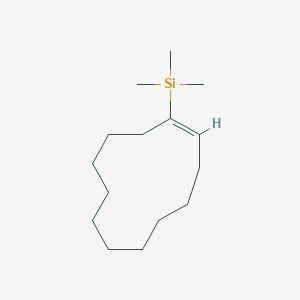


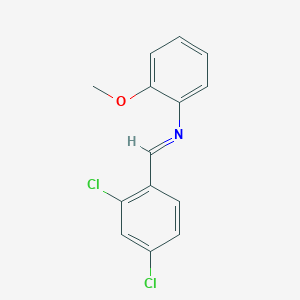
![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
